2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a unique combination of cyclopentyl, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate acyl chloride with an amine.
Introduction of Cyclopentylthio Group: The cyclopentylthio group is introduced via a nucleophilic substitution reaction, where a cyclopentylthiol reacts with a suitable leaving group on the acetamide backbone.
Attachment of Furan and Thiophene Groups: The furan and thiophene groups are attached through alkylation reactions, where the furan-2-ylmethyl and thiophen-3-ylmethyl groups are introduced using their respective halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., thiols, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide
- 2-(cyclopentylthio)-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
2-(cyclopentylthio)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to its specific combination of cyclopentyl, furan, and thiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-17(13-22-16-5-1-2-6-16)18(10-14-7-9-21-12-14)11-15-4-3-8-20-15/h3-4,7-9,12,16H,1-2,5-6,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIHBIBKRLLBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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